molecular formula C16H14N2O B7615211 2-(2-Methylbenzyl)phthalazine-1(2H)-one

2-(2-Methylbenzyl)phthalazine-1(2H)-one

Cat. No.: B7615211
M. Wt: 250.29 g/mol
InChI Key: ZEEDMKDRLJRKQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methylbenzyl)phthalazine-1(2H)-one is a chemical compound built around the phthalazin-1(2H)-one scaffold, a diazaheterobicycle recognized as a privileged structure in medicinal chemistry and drug discovery . This core structure is found in a wide variety of synthetic molecules with significant pharmacological activities . The phthalazinone core is a key structural component in several classes of therapeutic agents, most notably as a potent inhibitor of the enzyme Poly (ADP-ribose) polymerase (PARP) . PARP inhibitors are a major class of oncology drugs used in the treatment of cancers with specific DNA repair deficiencies, such as certain forms of breast and ovarian cancer . The specific substitution at the N2 position of the phthalazinone core, as seen in this compound, is a key modification point known to modulate and optimize biological activity . Researchers are increasingly exploring such derivatives through molecular hybridization—a strategy that combines pharmacophores from different bioactive molecules—to develop new agents with improved efficacy and the potential to overcome drug resistance in multifactorial diseases like cancer . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-[(2-methylphenyl)methyl]phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-12-6-2-3-8-14(12)11-18-16(19)15-9-5-4-7-13(15)10-17-18/h2-10H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEEDMKDRLJRKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C3=CC=CC=C3C=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization from Phthalic Anhydride or Phthalimide Derivatives

The classical approach involves cyclization of phthalic anhydride or phthalimide precursors with benzylamine derivatives. For 2-(2-methylbenzyl)phthalazine-1(2H)-one, phthalic anhydride undergoes condensation with 2-methylbenzylamine in refluxing ethanol, followed by cyclization under acidic conditions (e.g., HCl or H2_2SO4_4) to yield the phthalazinone core . Key steps include:

  • Aminolysis : Phthalic anhydride reacts with 2-methylbenzylamine to form N-(2-methylbenzyl)phthalimide.

  • Cyclization : Acid-catalyzed intramolecular cyclization produces the target compound.

This method achieves moderate yields (50–65%) but requires stringent temperature control to avoid side products like isoindole derivatives .

One-Pot Synthesis Using Substituted Hydrazines

A water-mediated one-pot strategy, adapted from phthalaldehydic acid protocols, offers an efficient route . Here, phthalaldehydic acid reacts with 2-methylbenzylhydrazine and oxalic acid (10 mol%) in aqueous ethanol (80°C, 4–6 hours). The reaction proceeds via:

  • Hydrazone Formation : Condensation of phthalaldehydic acid and 2-methylbenzylhydrazine.

  • Oxalic Acid-Catalyzed Cyclization : Dehydration and ring closure yield the phthalazinone .

Advantages include simplicity, short reaction time (4 hours), and high yields (75–85%). However, 2-methylbenzylhydrazine must be synthesized separately, adding a preparatory step .

Cyclocondensation of o-Benzoyl Benzoic Acid Derivatives

This method employs o-(2-methylbenzoyl)benzoic acid as a precursor, synthesized via Friedel-Crafts acylation of benzoic acid with 2-methylbenzoyl chloride . Subsequent cyclocondensation with hydrazine hydrate in refluxing ethanol (12 hours) affords the target compound:

o-(2-methylbenzoyl)benzoic acid+NH2NH2This compound+H2O\text{o-(2-methylbenzoyl)benzoic acid} + \text{NH}2\text{NH}2 \rightarrow \text{this compound} + \text{H}_2\text{O}

Key advantages:

  • High purity (≥95% by HPLC)

  • Scalability (up to 100 g batches)

Disadvantages include the multi-step synthesis of o-benzoyl benzoic acid and prolonged reaction times .

Multicomponent Reactions (MCRs)

A [3 + 2 + 1] MCR strategy combines phthalic anhydride, 2-methylbenzylamine, and ammonium acetate in a one-pot reaction . The process involves:

  • Formation of an Intermediate Amide : Phthalic anhydride reacts with 2-methylbenzylamine.

  • Cyclization with Ammonia : Ammonium acetate provides the nitrogen source for ring closure.

This method is environmentally favorable (solvent-free, 120°C, 8 hours) but yields lower quantities (50–60%) compared to other routes .

Alkylation of Phthalazinone Intermediates

Pre-formed phthalazinone derivatives can be alkylated with 2-methylbenzyl halides. For example, 4-phenylphthalazin-1(2H)-one reacts with 2-methylbenzyl bromide in dimethylformamide (DMF) at 100°C for 12 hours, using potassium carbonate as a base :

4-phenylphthalazin-1(2H)-one+2-methylbenzyl bromideK2CO3,DMFThis compound\text{4-phenylphthalazin-1(2H)-one} + \text{2-methylbenzyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{this compound}

Yields range from 60–70%, with the main challenge being regioselectivity (avoiding O-alkylation) .

Comparative Analysis of Preparation Methods

Method Reagents Conditions Yield Advantages Limitations
CyclizationPhthalic anhydride, 2-methylbenzylamineHCl/EtOH, reflux50–65%Simple reagentsModerate yields, side products
One-Pot SynthesisPhthalaldehydic acid, oxalic acidH2_2O/EtOH, 80°C75–85%High efficiency, short durationRequires pre-made hydrazine
o-Benzoyl Cyclocondensationo-Benzoyl benzoic acid, hydrazineEtOH, reflux, 12 hours70–80%High purity, scalableMulti-step precursor synthesis
Multicomponent ReactionPhthalic anhydride, ammonium acetateSolvent-free, 120°C50–60%Eco-friendly, one-potLower yields
AlkylationPhthalazinone, 2-methylbenzyl bromideDMF, K2_2CO3_3, 100°C60–70%Flexible substitutionRegioselectivity challenges

Chemical Reactions Analysis

N-Alkylation Reactions

The nitrogen atom at position 2 of the phthalazinone ring undergoes alkylation under basic conditions. For example:

  • Reaction with ethyl bromoacetate :
    In the presence of anhydrous K₂CO₃ and dry acetone, 2-(2-methylbenzyl)phthalazine-1(2H)-one reacts via an Sₙ2 mechanism to yield N-alkylated derivatives. IR spectroscopy confirms N-alkylation (amide C=O at 1,649 cm⁻¹ and ester C=O at 1,750 cm⁻¹) .

ReagentConditionsProductKey Spectral Data
Ethyl bromoacetateK₂CO₃, dry acetone, refluxN-(ethoxycarbonylmethyl) derivativeIR: 1,649 cm⁻¹ (amide), 1,750 cm⁻¹ (ester)

Hydrazide Formation

The ester derivatives of this compound react with hydrazine hydrate to form hydrazides, which serve as intermediates for heterocyclic synthesis:

  • Reaction with hydrazine hydrate :
    Refluxing the ester derivative in ethanol produces the corresponding hydrazide. The structure is confirmed by IR (C=O at 1,662 cm⁻¹, NH/NH₂ at 3,329–3,444 cm⁻¹) and ¹H NMR (NH₂ at δ 4.28, NH at δ 9.29) .

IntermediateReagentProductApplication
Phthalazinone esterHydrazine hydrateHydrazide derivativePrecursor for oxadiazoles, pyrazoles

Heterocyclic Ring Formation

The hydrazide intermediate undergoes cyclization to form fused heterocycles:

  • With acrylonitrile : Forms pyrazole derivatives (e.g., 2-[2-(5-amino-2,3-dihydro-1H-pyrazol-1-yl)-2-oxoethyl] derivatives). IR shows C=O at 1,673 cm⁻¹, and ¹H NMR confirms pyrazole CH at δ 6.29 .

  • With triethylorthoformate : Yields 1,3,4-oxadiazoles. ¹H NMR displays oxadiazole CH at δ 9.63 .

Reaction TypeReagentProductKey Spectral Features
Pyrazole formationAcrylonitrilePyrazole-phthalazinone hybrid¹H NMR: δ 6.29 (CH)
Oxadiazole formationTriethylorthoformate1,3,4-Oxadiazole derivative¹H NMR: δ 9.63 (CH)

Acylation Reactions

The phthalazinone nitrogen reacts with acylating agents:

  • Benzoylation : Treatment with benzoyl chloride produces 2-benzoyl derivatives. IR confirms acylation (C=O at 1,692 cm⁻¹) and loss of NH absorption .

ReagentConditionsProductSpectral Confirmation
Benzoyl chlorideSteam bath2-BenzoylphthalazinoneIR: 1,692 cm⁻¹ (C=O)

Biological Activity-Driven Modifications

Derivatives with substituents at C-4 (e.g., 4-chlorobenzyl) show enhanced antifungal activity. For example, 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one exhibits MIC values of 8–16 μg/mL against Cryptococcus neoformans .

DerivativeBiological TargetActivity (MIC)
4-(4-Chlorobenzyl)C. neoformans8–16 μg/mL

Molecular Hybridization Strategies

Recent work combines phthalazinones with dithiocarbamate scaffolds. Although not yet applied to 2-(2-methylbenzyl) derivatives, this approach has yielded hybrids with dual pharmacological profiles .

Key Reaction Mechanisms

  • Alkylation : Proceeds via Sₙ2 attack on the lactam nitrogen, facilitated by K₂CO₃ .

  • Cyclization : Hydrazide intermediates undergo nucleophilic addition-elimination to form heterocycles .

Scientific Research Applications

Synthesis of 2-(2-Methylbenzyl)phthalazine-1(2H)-one

The synthesis of this compound typically involves the condensation of phthalic anhydride with various amines. The reaction conditions can be modified to yield different derivatives with enhanced biological activities. For instance, the synthesis may involve the use of specific catalysts or solvents to improve yield and purity.

Biological Activities

Phthalazine derivatives, including this compound, exhibit a wide range of pharmacological activities:

  • Anticancer Activity : Several studies have demonstrated that phthalazine derivatives can induce apoptosis in cancer cells. For example, compounds derived from phthalazinone have shown cytotoxic effects against various cancer cell lines, including HCT-116 cells, with mechanisms involving inhibition of vascular endothelial growth factor receptor 2 (VEGFR2) .
  • Antimicrobial Properties : Research indicates that certain phthalazine derivatives possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is attributed to their ability to disrupt bacterial cell membranes and interfere with metabolic pathways .
  • Anti-inflammatory Effects : Phthalazine derivatives have also been studied for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and modulate immune responses, making them potential candidates for treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study highlighted the synthesis of novel phthalazine-based derivatives that exhibited potent cytotoxicity against HCT-116 cells. The compound 12b demonstrated an IC50 value of 0.32 μM, significantly lower than that of sorafenib (IC50 = 2.93 μM), indicating its potential as a more effective anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of phthalazine were tested for their antimicrobial efficacy against various pathogenic strains. The results showed promising activity against both bacteria and fungi, suggesting that these compounds could serve as lead structures for developing new antimicrobial agents .

Summary of Findings

The applications of this compound are extensive, particularly in the fields of medicinal chemistry and pharmacology. Its synthesis can be optimized to yield compounds with enhanced biological activities, including anticancer and antimicrobial properties. The ongoing research into its mechanisms of action continues to reveal its potential as a therapeutic agent.

Mechanism of Action

The exact mechanism of action of 2-(2-Methylbenzyl)phthalazine-1(2H)-one is not well-documented. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic core and benzyl group. These interactions can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs of 2-(2-Methylbenzyl)phthalazine-1(2H)-one include:

Compound Name Substituents/Modifications Key Features
PARPi () 4-Fluorobenzoyl-piperazine at 4-position Radiolabeled for PARP imaging; enhanced hydrophilicity due to fluorobenzoyl
FPyPARP () 6-Fluoronicotinoyl-piperazine at 4-position Improved renal clearance; radiochemical purity >95%
Compound 2d () 3,4-Dimethylphenyl and oxadiazole at 4-position Anti-inflammatory activity comparable to indomethacin
MV-54454 () 3-Chloroanilino and phenyl at 4-position Selective phosphodiesterase VA inhibitor
Compound D1/D2 () Phenylsulfonyl-piperazine at 4-position Enhanced enzyme inhibition via sulfonyl group

The 2-methylbenzyl group in the target compound distinguishes it from analogs with substitutions at the 4-position, which are often associated with enzyme inhibition (e.g., PARPi, MV-54454) .

Physicochemical Properties

  • Lipophilicity : The 2-methylbenzyl group increases lipophilicity compared to hydrophilic analogs like PARPi (logP ~3.09) . This may enhance blood-brain barrier penetration but reduce solubility.

Q & A

Q. What are the standard synthetic protocols for 2-(2-Methylbenzyl)phthalazine-1(2H)-one and its derivatives?

The synthesis typically involves condensation reactions using phthalic anhydride or substituted phthalazinones as starting materials. For example, methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate can be functionalized with 2-methylbenzyl groups via nucleophilic substitution or coupling reactions. Purification often employs preparative HPLC with C18 columns and mobile phases containing trifluoroacetic acid (TFA) and acetonitrile . Characterization relies on 1^1H/13^{13}C NMR, ESI-MS, and elemental analysis to confirm structural integrity .

Q. How is the crystal structure of phthalazinone derivatives determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For instance, the cocrystal structure of phthalazin-1(2H)-one with picric acid revealed centrosymmetric dimers stabilized by N–H⋯O hydrogen bonds. Geometric parameters (e.g., dihedral angles of nitro groups) and hydrogen-bonding interactions are critical for validating computational models .

Q. What spectroscopic techniques are used to characterize phthalazinone derivatives?

  • NMR : 1^1H and 13^{13}C NMR identify substituent positions and confirm regioselectivity (e.g., aromatic protons at δ 7.10–8.47 ppm ).
  • ESI-MS : Validates molecular weight (e.g., [M-H]⁻ at m/z 487.16 ).
  • FTIR : Confirms functional groups like C=O stretches (~1680 cm⁻¹) and N–H bends .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound derivatives?

Density Functional Theory (DFT) calculations predict reaction pathways and transition states. For example, intramolecular hydrogen bonding in picric acid-phthalazinone cocrystals was validated using DFT, aligning with experimental SC-XRD data . Molecular docking can also predict binding affinities for biological targets, such as PARP enzymes in radiopharmaceutical applications .

Q. What strategies address contradictions in biological activity data for phthalazinone derivatives?

  • Dose-response studies : Compare IC50_{50} values across assays to identify potency variations (e.g., anti-inflammatory activity vs. indomethacin ).
  • Structural analogs : Test derivatives with modified substituents (e.g., oxadiazole or hydrazone groups) to isolate pharmacophores .
  • Mechanistic assays : Use enzymatic inhibition studies (e.g., PARP-1 inhibition for radiopharmaceuticals ) to confirm target engagement.

Q. How are radiopharmaceutical derivatives of phthalazinone synthesized for imaging applications?

Radiofluorination via 18^{18}F-labeling involves:

  • Precursor synthesis : Tosylate or boronate esters for nucleophilic substitution (e.g., [18^{18}F]FPyPARP: 9.9% RCY, >95% purity ).
  • Automated modules : One-pot reactions with EDC/TBTU coupling agents to conjugate fluoronicotinic acid to phthalazinone scaffolds .
  • Quality control : HPLC and ESI-MS ensure radiochemical purity and molar activity (>30 GBq/µmol) .

Q. What experimental designs mitigate challenges in fluorescence-based sensing applications?

  • Selectivity screens : Test metal ions (e.g., Fe3+^{3+}/Fe2+^{2+}) to rule out interference from competing analytes .
  • Quantum yield optimization : Modify electron-donating/withdrawing groups (e.g., 2-methylbenzyl) to enhance emission intensity .
  • Solvent effects : Use polar aprotic solvents (e.g., DMSO) to stabilize excited-state transitions .

Methodological Tables

Table 1: Key spectral data for 2-substituted phthalazinones

Derivative1^1H NMR (δ, ppm)ESI-MS (m/z)Biological ActivityReference
PARPi8.47 (d, J=7.8 Hz)487.2 [M-H]⁻PARP imaging agent
2d10.57 (s, 1H)Anti-inflammatory
Hydrazone7.30–7.44 (m)Anti-onchocercal

Table 2: Crystallographic data for phthalazinone cocrystals

ParameterValueReference
Space groupP1\overline{1}
Hydrogen bondsN–H⋯O (2.89 Å)
Dihedral angles7.62–10.2° (nitro groups)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.